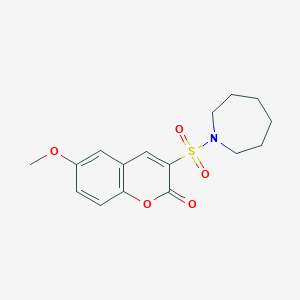

3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one

Descripción

3-(Azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 6 and an azepane sulfonyl moiety at position 3 of the chromen-2-one scaffold. The azepane (7-membered saturated heterocyclic ring) sulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence its physicochemical and biological behavior.

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-21-13-6-7-14-12(10-13)11-15(16(18)22-14)23(19,20)17-8-4-2-3-5-9-17/h6-7,10-11H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNJCABGGDNYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include acids like sulfuric acid or bases like sodium hydroxide.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Azepane-1-sulfonyl Group: The azepane-1-sulfonyl group is introduced through sulfonylation reactions. Azepane-1-sulfonyl chloride is a common reagent used for this purpose, and the reaction is typically carried out in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with new nucleophilic groups replacing the sulfonyl group.

Aplicaciones Científicas De Investigación

Research indicates that 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one exhibits several important biological activities:

1. Antitumor Activity

Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against liver carcinoma (HEPG2) cells, demonstrating an IC50 value that suggests its potential as an antitumor agent. The mechanism involves inducing apoptosis in cancer cells, which is vital for its therapeutic efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one | HEPG2 | 46.32 ± 0.02 |

| Other derivatives | Various | 2.70 - 4.90 |

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown promising results in inhibiting bacterial growth, which suggests potential applications in treating infections.

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antitumor Efficacy

In a study conducted on HEPG2 cells, treatment with varying concentrations of 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one resulted in dose-dependent cytotoxicity. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

A series of tests against Gram-positive and Gram-negative bacteria demonstrated that this compound effectively inhibited bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease processes.

Modulate Signaling Pathways: Affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

Interact with Receptors: Bind to specific receptors on cell surfaces, leading to changes in cellular responses.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties of Comparable Coumarin Derivatives

*Calculated based on molecular formula.

Physicochemical Properties

- Stability : Electron-withdrawing groups (e.g., sulfonyl) may increase hydrolytic stability of the lactone ring compared to hydroxy or acetyl derivatives.

Actividad Biológica

The compound 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one belongs to the class of coumarins, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula: C12H15NO4S

- Molecular Weight: 273.32 g/mol

- CAS Number: Not specified in the search results

The biological activity of 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one is primarily attributed to its ability to interact with specific biological targets, leading to various pharmacological effects. The sulfonyl group enhances the compound's reactivity and potential interactions with biomolecules.

Anticancer Activity

Research has shown that coumarin derivatives exhibit significant anticancer properties. For instance, a study indicated that certain coumarin derivatives demonstrated cytotoxic effects against various cancer cell lines. The cytotoxicity was measured using IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6d | NUGC | 29 |

| CHS 828 | NUGC | 25 |

| 6c | MCF | 89 |

In this context, compounds with structural modifications similar to 3-(azepane-1-sulfonyl)-6-methoxy-2H-chromen-2-one showed promising results, suggesting that modifications can enhance biological activity .

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. A study focused on synthesizing new derivatives showed that compounds with specific substitutions exhibited considerable activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of certain functional groups significantly influenced antibacterial potency .

Case Studies

- Cytotoxicity Evaluation : In a study assessing various coumarin derivatives, it was found that modifications at specific positions on the coumarin ring led to enhanced cytotoxicity against cancer cell lines. For example, a derivative with a methoxy group demonstrated improved activity compared to its unsubstituted counterparts .

- Antimicrobial Testing : Another investigation evaluated the antimicrobial effects of synthesized coumarin derivatives against several bacterial strains. The results indicated that specific structural features were crucial for enhancing antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.